molecular formula C6H3ClN2 B057802 2-Chloro-4-cyanopyridine CAS No. 33252-30-1

2-Chloro-4-cyanopyridine

Cat. No.: B057802
CAS No.: 33252-30-1
M. Wt: 138.55 g/mol
InChI Key: QRXBTPFMCTXCRD-UHFFFAOYSA-N
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Description

2-Chloro-4-cyanopyridine (2-Cl-4-CN-Py) is a chemical compound belonging to the pyridine family. It is a colorless liquid at room temperature and has a strong odor. It is a versatile compound with many applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 2-Cl-4-CN-Py is used as a reagent in the synthesis of other compounds. In medicinal chemistry, it has been used as an intermediate to synthesize various pharmaceuticals. In biochemistry, it has been used in the study of enzyme-catalyzed reactions.

Scientific Research Applications

  • Nucleophilic Substitution Reactions :

    • 2-Chloro-3-cyanopyridines are effectively replaced by primary and secondary aliphatic amines and heterocyclic amines to yield 2-aminopyridines. They also react with hydrazine hydrate and sodium azide to give hydrazinopyridines, pyridopyrazoles, azidopyridines, and pyridotetrazoles (Bomika et al., 1976).
  • Synthesis of Chloro-Cyanopyridine :

    • An efficient synthesis of 3-chloro-4-cyanopyridine is achieved through the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride. This process contradicts expectations of chlorination in the 2-position, suggesting novel mechanistic pathways (Rokach & Girard, 1978).
  • Regioselective Reactions with Alcohols :

    • 2-Chloro-6-cyanopyridine's reaction with aliphatic mono- and di-alcohols yields different products depending on the conditions. The product distribution is suggested to be determined by the stability of an imidate anion intermediate (Elman, 1985).
  • Ruthenium(II) Complexes Synthesis :

    • Heteroleptic and homoleptic ruthenium(II) complexes of 4'-cyano-2,2':6',2' '-terpyridine are synthesized. The cyano group's introduction significantly alters the photophysical, redox properties, and excited-state lifetime of these complexes (Wang et al., 2005).
  • Biological Conversion to 2-Chloronicotinic Acid :

    • A strain of Rhodococcus erythropolis ZJB-09149 converts 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key precursor in synthesizing pesticides and medicines. This biotransformation is mediated by nitrile hydratase and amidase expressed in the organism (Jin et al., 2011).
  • Nucleophilic Replacements in Pyridinium Salts :

    • 1-Alkyl-4-cyanopyridinium salts undergo nucleophilic replacement by hydrazine or aliphatic amines. During the quaternisation of 2-chloro-4-cyanopyridine with methyl iodide, a halogen exchange occurs (Landquist, 1976).
  • Organic Catalytic Reactions :

    • The hydrolysis of 2-cyanopyridine in the presence of nickel or copper oxide yields chelate compounds, demonstrating its utility in catalysis. This contrasts with 3- or 4-cyanopyridine, which only affords free amide (Sakai et al., 1967).

Safety and Hazards

2-Chloro-4-cyanopyridine is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing genetic defects .

Mechanism of Action

Target of Action

2-Chloro-4-cyanopyridine is an important organic intermediate used in the synthesis of various pharmaceutical compounds . It is primarily used to prepare pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) . MK-2 is a key enzyme involved in inflammatory responses and cell proliferation .

Mode of Action

In the case of MK-2 inhibitors, it likely contributes to the formation of a structure that can interact with the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

This compound is involved in the synthesis of pyrrolopyridine inhibitors of MK-2 . These inhibitors can affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By inhibiting MK-2, these compounds can potentially modulate inflammatory responses and cell proliferation .

Pharmacokinetics

The ADME properties of these final compounds would depend on their specific chemical structures .

Result of Action

The primary result of the action of this compound is the synthesis of compounds with potential therapeutic effects . For example, it is used to synthesize pyrrolopyridine inhibitors of MK-2, which can potentially modulate inflammatory responses and cell proliferation .

Action Environment

The action of this compound largely depends on the conditions of the chemical reactions in which it is involved . Factors such as temperature, pH, and the presence of other reactants can influence its reactivity . In biological systems, factors such as the local concentration of the compound, the presence of target enzymes, and the overall physiological state of the cells can also influence its action .

Properties

IUPAC Name

2-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBTPFMCTXCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340938
Record name 2-Chloro-4-cyanopyridine
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Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-30-1
Record name 2-Chloro-4-cyanopyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-pyridinecarbonitrile
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Record name 2-Chloro-4-cyanopyridine
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Record name 2-Chloro-4-pyridinecarbonitrile
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Synthesis routes and methods I

Procedure details

4-cyanopyridine-N-oxide (10.0 g) was added to phosphorus oxychloride (85 mL) and heated to 110° C. for 2.5 h. The mixture was cooled to room temperature and the excess phosphorus oxychloride removed under reduced pressure. The residue was dissolved in water and made basic with concentrated ammonia. The product was extracted into methylene chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Column chromatography on silica gel (100 mL) using methylene chloride as eluent to give 7.19 g of the title compound: 1H NMR (CDCl3) δ 7.48, 7.6, 8.6.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-cyanopyridine N-oxide (30 g, 0.25 mol), phosphorous oxychloride (96 ml, 0.35 mol) and phosphorous pentachloride (72 g, 0.38 mol) was refluxed at 120°-130° C. for 6 hours and then stirred at room temperature for 12 hours. The reaction mixture was slowly poured into a mixture of ice/Na2CO3 /K2CO3 and was extracted with chloroform (4×250 ml). The solvent was removed in vacuo and the residue was purified by column chromatography on silica eluting with 50% ether/hexanes to afford 8.4 g (24%) of 2-chloro-4-cyanopyridine, m.p. 69.5°-70.5° C. and 10.5 g (30%) of 3-chloro-4-cyanopyridine, m.p. 71.5°-72° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
[Compound]
Name
ice Na2CO3 K2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key applications of 2-chloro-4-cyanopyridine in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis due to the reactivity of both the chlorine and cyano groups. [, , , ] It is particularly useful for constructing heterocyclic systems, including imidazoles [], and as a starting material for the synthesis of complex molecules like the anticancer agent diflomotecan. [] Notably, the chlorine atom can undergo halogen exchange reactions, as observed during quaternization with methyl iodide. []

Q2: Can you provide an example of how this compound is used to synthesize a specific class of compounds?

A: Researchers have utilized this compound in the development of imidazole p38 MAP kinase inhibitors. [] One approach involved a thiazolium-catalyzed cross-benzoin condensation of a pyridine aldehyde (derived from this compound) with an N-acylimine. The resulting α-ketoamide underwent cyclization to yield the desired tetrasubstituted imidazole.

Q3: Are there any examples of this compound being used in the synthesis of natural products?

A: Yes, the first total synthesis of the natural product louisianin A utilized this compound as a starting material. [] The synthesis involved a key cyclization-decarboxylation sequence to form the cyclopentenone ring present in louisianin A.

Q4: How can this compound be used to generate complex metal complexes?

A: this compound reacts with osmium hydrido alkenylcarbyne complexes to form fused osmacyclopentadienes. [] This reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the carbyne carbon, followed by ring closure and subsequent transformations.

Q5: Can this compound be used to synthesize other heterocyclic systems besides imidazoles?

A: Yes, it can be employed to synthesize various other heterocyclic systems. For instance, this compound reacts with nickel(II) salts in the presence of ketoximes to form N,N-chelating bis(1,3,5-triazapentadiene/ato)nickel(II) complexes. [] This reaction highlights the versatility of this compound in constructing diverse heterocyclic frameworks.

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